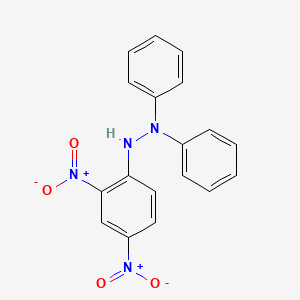
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound known for its distinctive structure and reactivity. It is a derivative of hydrazine, where the hydrogen atoms are replaced by phenyl and dinitrophenyl groups. This compound is often used in analytical chemistry, particularly in the identification of carbonyl compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the desired product . The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: It reacts with aldehydes and ketones to form hydrazones, which are useful in identifying carbonyl compounds.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules with the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methanol, sulfuric acid, and various aldehydes and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound are hydrazones. These products are characterized by their distinctive melting points and are often used in analytical chemistry for the identification of carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection and identification of carbonyl compounds in organic synthesis.
Biology: The compound is used in studies involving oxidative phosphorylation and mitochondrial function.
Industry: The compound is used in the production of various polymers and as a standard for elemental analysis.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s effects on mitochondrial function are due to its ability to uncouple oxidative phosphorylation, leading to increased proton leakage and reduced ATP production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the phenyl groups.
Phenylhydrazine: Lacks the nitro groups and is less reactive compared to 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine.
Uniqueness
This compound is unique due to its combination of phenyl and dinitrophenyl groups, which confer both stability and reactivity. This makes it particularly useful in analytical applications where precise identification of carbonyl compounds is required .
Eigenschaften
CAS-Nummer |
6631-40-9 |
|---|---|
Molekularformel |
C18H14N4O4 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
InChI-Schlüssel |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)

![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
